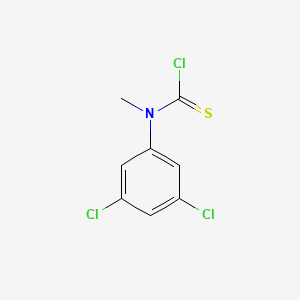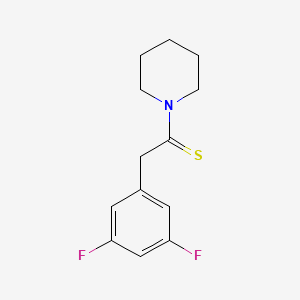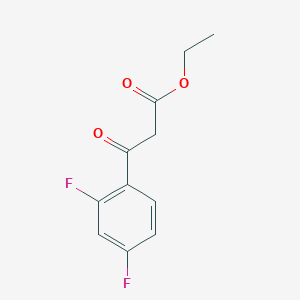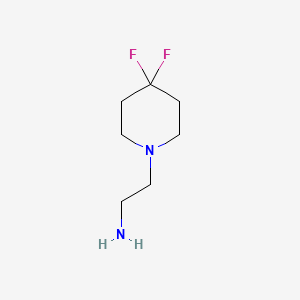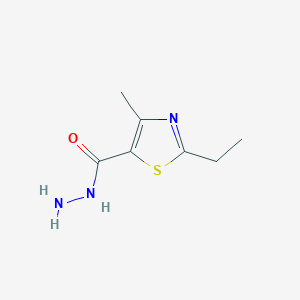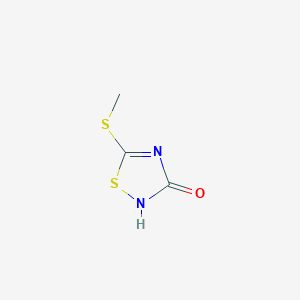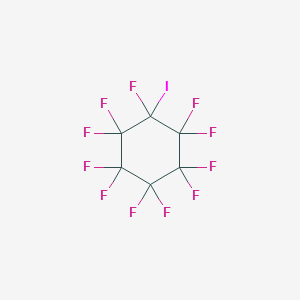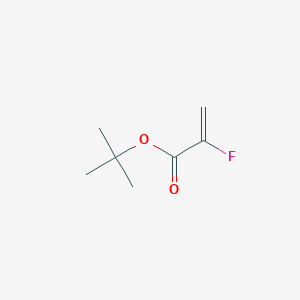
tert-Butyl 2-fluoroacrylate
Vue d'ensemble
Description
Tert-Butyl 2-fluoroacrylate is a chemical compound with the molecular formula C7H11FO2 and a molecular weight of 146.16 . It is also known by other names such as t-Butyl 2-fluoroacrylate, tert-Butyl 2-fluoroprop-2-enoate, and 2-fluoro-2-propenoic acid tert-butyl ester .
Molecular Structure Analysis
The molecular structure of tert-Butyl 2-fluoroacrylate consists of seven carbon atoms, eleven hydrogen atoms, one fluorine atom, and two oxygen atoms . The exact structure can be obtained from databases like ChemSpider .Physical And Chemical Properties Analysis
Tert-Butyl 2-fluoroacrylate has a boiling point of 124 °C and a density of 0.9 . Its CAS DataBase Reference number is 85345-86-4 .Applications De Recherche Scientifique
Summary of the Application
Tert-Butyl 2-fluoroacrylate is used in the synthesis of poly(fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings . This is achieved via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer .
Methods of Application or Experimental Procedures
The copolymerizations are initiated by tert-butyl peroxypivalate at varying comonomer feed ratios . The reactivity ratios of the (FATRIFE; MAF) monomer pair were also determined . The resulting poly(FATRIFE-co-MAF) copolymers exhibited various glass transition temperatures (Tg) depending on their compositions .
Results or Outcomes
The copolymers showed fair to good conversions (32–87%) depending on the MAF feed content . The thermal stability of the copolymers increased with increasing FATRIFE content in the copolymer and reached 348 °C (for that containing 93 mol% FATRIFE) . A high copolymer MAF content led to both a good adhesion onto metal substrates and to improved hydrophilicity .
2. Application in Thermal and Photo-RAFT Polymerization
Summary of the Application
Tert-Butyl 2-fluoroacrylate is used in the thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) .
Methods of Application or Experimental Procedures
The RAFT polymerization of FATRIFE was investigated under thermal conditions and light irradiation . The performances of 4 different chain transfer agents were compared under thermal conditions . The RAFT polymerization of FATRIFE was further explored under photoirradiation using white LED lamps .
Results or Outcomes
Controlled polymerization was observed at room temperature . Linear increase of molar masses (up to 25.3 kg/mol) with monomer conversions and low dispersities (Đ < 1.10) were successfully obtained . Temporal control of the polymerization was also observed using light ON/OFF experiments .
3. Application in Organic Light-Emitting Diodes (OLEDs)
Summary of the Application
Tert-Butyl 2-fluoroacrylate is used in the design of multi-functional luminophores exhibiting thermally activated delayed fluorescence (TADF), aggregation induced emission enhancement and color-changing properties . These properties are particularly useful in the development of organic light-emitting diodes (OLEDs) .
Methods of Application or Experimental Procedures
The design of these luminophores involves the use of perfluorobiphenyl as an acceptor and tert-butyl substituted 9,9-dimethyl-9,10-dihydro-acridine as a donor . A comparative study of donor–acceptor versus donor–acceptor–donor molecular structures of the emitters was performed .
Results or Outcomes
One of the studied compounds formed two crystalline polymorphs characterized by aggregation induced delayed fluorescence (AIDF), the color of which can be changed under external forces such as a pair of solvents, temperature and mechanical treatment . The synthesized compounds were tested as blue/sky-blue AIDF emitters in OLEDs, the best of which was characterized by a low turn-on voltage of 3 V and a maximum current, power, and external quantum efficiency of 22.7 cd A −1, 30.8 lm W −1, and 16.3%, respectively .
4. Application in Surface Hydrophobicity Tuning
Summary of the Application
Tert-Butyl 2-fluoroacrylate is used in the synthesis of poly(fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings . This is achieved via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer .
Methods of Application or Experimental Procedures
The copolymerizations are initiated by tert-butyl peroxypivalate at varying comonomer feed ratios . The reactivity ratios of the (FATRIFE; MAF) monomer pair were also determined . The resulting poly(FATRIFE-co-MAF) copolymers exhibited various glass transition temperatures (Tg) depending on their compositions .
Results or Outcomes
The copolymers showed fair to good conversions (32–87%) depending on the MAF feed content . The thermal stability of the copolymers increased with increasing FATRIFE content in the copolymer and reached 348 °C (for that containing 93 mol% FATRIFE) . A high copolymer MAF content led to both a good adhesion onto metal substrates and to improved hydrophilicity .
Safety And Hazards
Tert-Butyl 2-fluoroacrylate is classified under GHS02 and GHS07 hazard codes . It has hazard statements H226-H302+H312+H332-H315-H319-H335, indicating that it is flammable, harmful if swallowed, in contact with skin, or if inhaled, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, wearing protective gloves, and washing with plenty of soap and water if in contact with skin .
Orientations Futures
Poly (fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings have been synthesized via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2- (trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer . This suggests potential future directions in the development of functional coatings using tert-Butyl 2-fluoroacrylate.
Propriétés
IUPAC Name |
tert-butyl 2-fluoroprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c1-5(8)6(9)10-7(2,3)4/h1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFZRHRJCVTLFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380791 | |
| Record name | tert-Butyl 2-fluoroacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-fluoroacrylate | |
CAS RN |
85345-86-4 | |
| Record name | tert-Butyl 2-fluoroacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 85345-86-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole](/img/structure/B1586538.png)
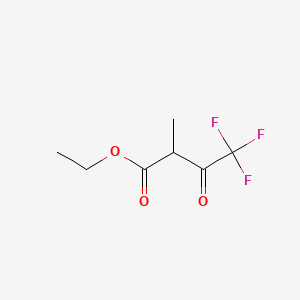
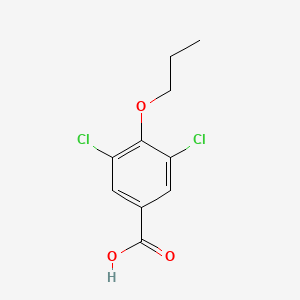
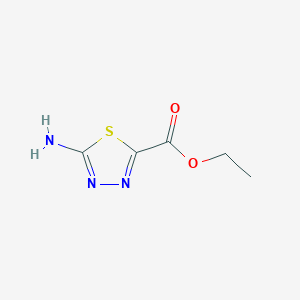
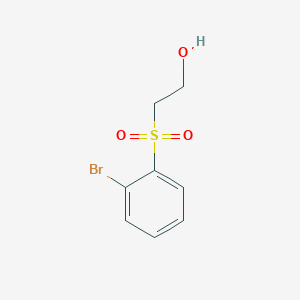
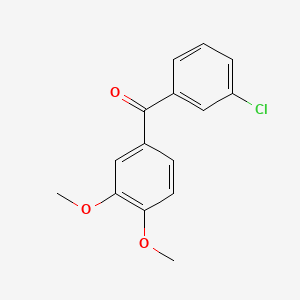
![3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1586552.png)
